molecular formula C12H15BrO3 B1287263 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone CAS No. 3245-49-6

1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone

Cat. No. B1287263
CAS RN: 3245-49-6
M. Wt: 287.15 g/mol
InChI Key: UISSKLNYXVTSHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step procedures that can include bromination, etherification, and carbonyl chemistry. For example, the synthesis of enantiomerically pure diarylethanes as described in paper involves a 7-step procedure starting from a methanone precursor. This indicates that the synthesis of our target compound could also involve multiple steps and the use of similar starting materials and intermediates.

Molecular Structure Analysis

The molecular structure of compounds similar to our target molecule has been investigated using various computational methods and X-ray diffraction techniques. For instance, the molecular structure and vibrational frequencies of a compound with a bromophenyl and a fluorophenyl group attached to a pyrazolyl ethanone were studied using Gaussian09 software and compared with experimental infrared bands and XRD data . This suggests that a similar approach could be used to analyze the molecular structure of "1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone".

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through studies of their electronic properties, such as HOMO-LUMO analysis, which can indicate the charge transfer within a molecule . The presence of a carbonyl group, as in our target compound, is often associated with reactivity due to its electrophilic character. The molecular docking studies mentioned in papers and suggest that the compounds could exhibit inhibitory activity against certain enzymes, indicating potential biological reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to our target molecule include their crystal structures, as determined by X-ray diffraction , and their thermal behavior, as studied by differential scanning calorimetry . The presence of bromine and methoxy groups can influence the density, melting point, and solubility of these compounds. The optical properties, such as first hyperpolarizability, are also of interest for their potential applications in nonlinear optics .

Scientific Research Applications

Crystal Structure Analysis

  • The compound has been utilized in crystal structure studies, providing insights into molecular conformations and bond interactions. For example, a derivative of this compound showed specific cyclohexane ring conformations and an E conformation for the C=N double bond (Xiaoping Rao, Yan-Jie Cui, Jian-Qiang Zheng, 2014).

Synthesis of Derivative Compounds

  • It serves as a starting point for synthesizing various derivative compounds. For instance, novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones with halogen or nitro groups have been synthesized from corresponding acids (H. Kwiecień, M. Szychowska, 2006).

Catalysis and Chemical Reactions

Drug Synthesis

  • It has applications in the synthesis of drugs, such as in the development of new routes for the production of iloperidone, where it is reacted with other compounds (W. Pa, 2013).

Antimicrobial Activity

Enantioselective Reactions

Safety and Hazards

  • Safety Data Sheet (SDS) : Refer to the SDS for BPE for detailed safety information.

properties

IUPAC Name

1-[4-(3-bromopropoxy)-3-methoxyphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-9(14)10-4-5-11(12(8-10)15-2)16-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISSKLNYXVTSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCCBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593433
Record name 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3245-49-6
Record name 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-(4-(3-Bromopropoxy)-3-methoxyphenyl)ethanone in the synthesis of iloperidone?

A1: this compound (compound 7 in the study) serves as a crucial alkylating agent in the synthesis of iloperidone []. It reacts with the key intermediate (Z)-4-(2,4-difluorobenzoyl)piperidine oxime (compound 2) in a crucial alkylation step. This reaction is followed by a cyclization, ultimately leading to the formation of iloperidone. The researchers were able to synthesize compound 7 with a high purity of 99.0%, contributing to the overall efficiency and yield of the iloperidone synthesis.

Q2: The study highlights the use of methyl isopropyl ketone (MIPK) as a solvent. What are the advantages of using MIPK in this specific step of the synthesis?

A2: The study emphasizes that MIPK is a low-toxicity Class IV solvent []. Utilizing such a solvent in the alkylation and cyclization steps involving this compound aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. This choice of solvent demonstrates the researchers' efforts towards developing a safer and environmentally responsible synthetic route for iloperidone.

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